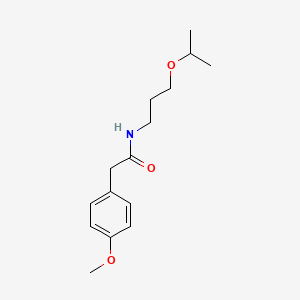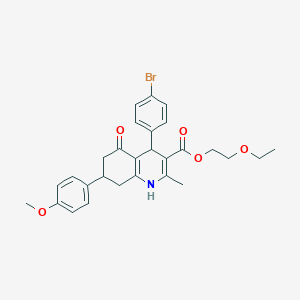![molecular formula C17H11FN2S B4893450 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B4893450.png)
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole, also known as FIT-039, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer development. 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has also been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has been shown to have several biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines, which play a key role in inflammation and immune response. 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has also been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects. Additionally, 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and high yield. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to using 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole in lab experiments. It has low solubility in water, which may affect its bioavailability and limit its use in certain experiments. Additionally, the mechanism of action of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for the study of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole. One area of research is the development of more potent and selective analogs of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole that can be used for therapeutic purposes. Another area of research is the investigation of the mechanism of action of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole, which may provide insights into its biological activities and potential therapeutic applications. Additionally, the use of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole in combination with other drugs or therapies may enhance its efficacy and reduce its side effects. Overall, the study of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has the potential to lead to the development of new treatments for inflammatory diseases, neurodegenerative disorders, and cancer.
合成方法
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-(2-fluorophenyl)ethanone with thiourea in the presence of a base to form 2-(2-fluorophenyl)-1,3-thiazol-4-yl)-ethanone. This intermediate is then reacted with indole in the presence of a catalyst to form the final product, 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole. The synthesis of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has been optimized to yield high purity and high yield, making it suitable for further studies.
科学研究应用
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
属性
IUPAC Name |
2-(2-fluorophenyl)-4-(1H-indol-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2S/c18-14-7-3-1-6-12(14)17-20-16(10-21-17)13-9-19-15-8-4-2-5-11(13)15/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGXMKWHDFPOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-4-(1H-indol-3-yl)-1,3-thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4893372.png)
![ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4893380.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4893385.png)
![2-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4893392.png)
![diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)



![3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4893461.png)
![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine](/img/structure/B4893472.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4893480.png)